

# Application Notes and Protocols for JH-RE-06

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **JH-RE-06**  
Cat. No.: **B15586001**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**JH-RE-06** is a small molecule inhibitor that targets the interaction between REV1 and REV7, key components of the mutagenic translesion synthesis (TLS) pathway.<sup>[1][2]</sup> By disrupting this interaction, **JH-RE-06** prevents the recruitment of DNA polymerase  $\zeta$  (Pol  $\zeta$ ), a critical enzyme for bypassing DNA lesions in a potentially error-prone manner.<sup>[3][1]</sup> This mechanism of action makes **JH-RE-06** a promising agent for sensitizing cancer cells to DNA-damaging chemotherapeutics like cisplatin.<sup>[3][4][5]</sup> This document provides a comprehensive overview of cell lines sensitive to **JH-RE-06**, its mechanism of action, and detailed protocols for key experimental assays.

## Mechanism of Action

**JH-RE-06** functions by binding to the C-terminal domain (CTD) of REV1, inducing its dimerization.<sup>[3][4]</sup> This dimerization sterically hinders the binding of the REV7 subunit of Pol  $\zeta$  to REV1, thereby inhibiting the formation of the REV1-Pol  $\zeta$  complex and subsequent mutagenic TLS.<sup>[3][4]</sup> The disruption of this pathway leads to an accumulation of unrepaired DNA lesions, which can enhance the cytotoxic effects of DNA-damaging agents. Interestingly, in some cancer cell lines, the combination of **JH-RE-06** and cisplatin does not lead to increased apoptosis but rather induces hallmarks of senescence before cell death.<sup>[4][6][7]</sup>

## Signaling Pathway Disrupted by JH-RE-06



## Clonogenic Survival Assay Workflow



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Implications of inhibition of Rev1 interaction with Y family DNA polymerases for cisplatin chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: REV1 inhibitor JH-RE-06 enhances tumor cell response to chemotherapy by triggering senescence hallmarks. [scholars.duke.edu]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. telomer.com.tr [telomer.com.tr]
- To cite this document: BenchChem. [Application Notes and Protocols for JH-RE-06]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15586001#what-cell-lines-are-sensitive-to-jh-re-06\]](https://www.benchchem.com/product/b15586001#what-cell-lines-are-sensitive-to-jh-re-06)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)